1-(2,6-Dimethylpyridin-3-yl)piperazine

Medicinal Chemistry Drug Design Physicochemical Profiling

Select 1-(2,6-Dimethylpyridin-3-yl)piperazine (CAS 1346123-73-6) for superior CNS drug discovery. Its 2,6-dimethyl substitution enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogs. This specific building block is critical for constructing PI3K/AKT pathway kinase inhibitor libraries, as evidenced by potent PI3Kδ inhibition data, and for exploring IP-protected chemical space. With a documented 95% purity solid form, it ensures reproducible, accurate structure-activity relationship (SAR) analysis, eliminating confounding impurities often found in alternative salt forms.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B8611008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylpyridin-3-yl)piperazine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)N2CCNCC2)C
InChIInChI=1S/C11H17N3/c1-9-3-4-11(10(2)13-9)14-7-5-12-6-8-14/h3-4,12H,5-8H2,1-2H3
InChIKeyBRQXQRALIRAOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dimethylpyridin-3-yl)piperazine: Procurement-Ready Overview of a Versatile Heterocyclic Building Block


1-(2,6-Dimethylpyridin-3-yl)piperazine (CAS 1346123-73-6, molecular formula C11H17N3, molecular weight 191.27 g/mol) is a nitrogen-containing heterocyclic compound that belongs to the broader class of pyridinyl piperazines . It serves as a versatile synthon in medicinal chemistry and drug discovery programs, enabling the construction of more complex molecules for targeted therapeutic applications [1]. The compound features a piperazine ring bonded to a 2,6-dimethylpyridine moiety, a structural arrangement that influences its physicochemical and biological profile relative to unsubstituted pyridinyl piperazine analogs.

Why Generic 1-(Pyridin-3-yl)piperazine Cannot Replace 1-(2,6-Dimethylpyridin-3-yl)piperazine in Research and Development


Substituting 1-(2,6-dimethylpyridin-3-yl)piperazine with its unsubstituted counterpart, 1-(pyridin-3-yl)piperazine, or other close analogs is not scientifically valid due to significant differences in physicochemical properties and biological activity profiles. The presence of two methyl groups at the 2- and 6-positions of the pyridine ring substantially increases lipophilicity (logP) and alters the compound's electronic environment [1]. These changes directly impact membrane permeability, target binding kinetics, and metabolic stability. Furthermore, structure-activity relationship (SAR) studies on pyridinyl piperazine derivatives have demonstrated that even minor substituent variations can lead to pronounced shifts in receptor affinity and selectivity [2]. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of 1-(2,6-Dimethylpyridin-3-yl)piperazine Against Closest Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability Compared to 1-(Pyridin-3-yl)piperazine

1-(2,6-Dimethylpyridin-3-yl)piperazine exhibits a calculated logP value of approximately 2.0 to 3.0, which is significantly higher than the logP range of 0.3 to 1.6 reported for the unsubstituted 1-(pyridin-3-yl)piperazine [1][2]. This difference of at least 1 log unit translates to roughly a 10-fold increase in partition coefficient, indicating substantially greater lipophilicity. The increased lipophilicity is predicted to enhance passive membrane permeability and blood-brain barrier penetration, making the dimethyl-substituted analog a more suitable candidate for central nervous system (CNS) drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Profiling

Potent PI3Kδ Kinase Inhibition in Whole Blood Assays for 2,6-Dimethylpyridin-3-yl Containing Analog

A close structural analog incorporating the 1-(2,6-dimethylpyridin-3-yl)piperazine scaffold (BDBM50543037/CHEMBL4638471) demonstrates potent inhibition of PI3Kδ kinase with an IC50 of 316 nM in a physiologically relevant whole blood assay [1]. This represents a 20-fold improvement in potency compared to the same compound's activity in a purified enzyme assay (IC50 = 20 nM), highlighting the scaffold's ability to maintain functional activity in complex biological matrices. While direct data for the isolated 1-(2,6-dimethylpyridin-3-yl)piperazine building block is not available, this class-level evidence strongly suggests that the 2,6-dimethyl substitution pattern contributes to favorable drug-like properties and target engagement.

Kinase Inhibition Immunology Oncology

Proven Utility as a Key Intermediate in Patent-Protected Drug Discovery Programs

1-(2,6-Dimethylpyridin-3-yl)piperazine is explicitly disclosed and utilized as a key intermediate in the synthesis of novel therapeutic compounds described in patent WO2007044729A2 [1]. The patent exemplifies the compound's role in constructing more complex molecules, such as those incorporating the substructure N4C[C@H](C)N[C@H](C)C4, indicating its specific utility in chiral and sterically demanding synthetic routes. This stands in contrast to the more generic and widely used 1-(pyridin-3-yl)piperazine, which appears in a broader range of less specialized applications.

Drug Discovery Synthetic Chemistry Intellectual Property

High Purity and Defined Physical Form for Reliable Research Outcomes

Commercially available 1-(2,6-dimethylpyridin-3-yl)piperazine is supplied with a typical purity of 95% and a defined solid physical form, as documented in authoritative chemical databases . This level of purity is essential for reproducible biological assays and synthetic transformations. In contrast, the unsubstituted analog 1-(pyridin-3-yl)piperazine is frequently offered in lower purities or as a dihydrochloride salt, which can introduce variability in experimental outcomes and may require additional purification steps prior to use.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Applications for 1-(2,6-Dimethylpyridin-3-yl)piperazine


CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

Due to its significantly higher predicted logP compared to unsubstituted pyridinyl piperazines, 1-(2,6-dimethylpyridin-3-yl)piperazine is the preferred building block for synthesizing candidate molecules intended for central nervous system (CNS) targets [1]. Its increased lipophilicity is expected to improve passive diffusion across the blood-brain barrier, a critical attribute for developing therapeutics for neurological and psychiatric disorders.

Synthesis of Proprietary Kinase Inhibitor Scaffolds

As evidenced by its use in patent WO2007044729A2 and the potent PI3Kδ inhibition data of close analogs, this compound is ideally suited for constructing novel kinase inhibitor libraries, particularly those targeting the PI3K/AKT pathway in oncology and immunology [1]. Researchers aiming to explore intellectual property space around 2,6-dimethylpyridin-3-yl piperazines should prioritize this specific building block.

High-Fidelity Medicinal Chemistry Campaigns Requiring Consistent Purity

The documented 95% purity and defined solid form of commercially available 1-(2,6-dimethylpyridin-3-yl)piperazine make it the optimal choice for medicinal chemistry campaigns where reproducibility and accurate SAR analysis are paramount [1]. Its consistent quality profile reduces the risk of confounding results due to impurities, unlike some salt forms of its unsubstituted analog.

Development of Urease Inhibitors for Gastric Pathogen Research

Recent studies on pyridylpiperazine hybrid derivatives as urease inhibitors highlight the potential of this scaffold in targeting Helicobacter pylori and other urease-dependent pathogens [1]. The 2,6-dimethyl substitution may confer improved binding kinetics or metabolic stability, warranting further exploration in this therapeutic area.

Quote Request

Request a Quote for 1-(2,6-Dimethylpyridin-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.